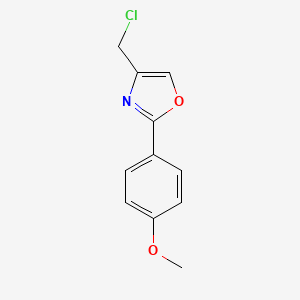

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole

Descripción general

Descripción

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole (CMMPO) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. CMMPO is a member of the oxazole family and is composed of a five-member ring with a nitrogen atom at the center and two oxygen atoms at the corners. It is a colorless solid that is soluble in water and has a boiling point of 246°C. CMMPO has been used in a variety of scientific research applications, ranging from organic synthesis to drug discovery.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to the oxazole compound, demonstrates exceptional corrosion inhibition on mild steel in hydrochloric acid medium. With an efficiency up to 98%, it's highlighted for its protective capabilities at low concentrations. This efficiency is attributed to its chemisorption on the steel surface, following Langmuir's adsorption isotherm. This application is crucial for extending the lifespan of metal structures in corrosive environments (Bentiss et al., 2009).

Synthetic Chemistry

In synthetic chemistry, 2-(Halomethyl)-4,5-diphenyloxazoles, closely related to the chloromethyl oxazole, serve as reactive scaffolds. They facilitate the synthesis of various substituted oxazoles through nucleophilic substitution reactions. This versatility is particularly useful in the preparation of compounds with potential pharmaceutical applications, demonstrating the compound's role in expanding synthetic methodologies (Patil & Luzzio, 2016).

Optoelectronic Properties

Research on oxazolidine derivatives, including those synthesized from chloro- and methoxy-substituted aromatic aldehydes, sheds light on their optoelectronic properties. These compounds exhibit significant intra-molecular charge transfer, making them candidates for applications in optoelectronic devices. The study employs density functional theory and time-dependent DFT to analyze their electronic and photophysical properties, underscoring the potential of oxazole derivatives in the development of advanced materials (Abbas et al., 2018).

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZBMZDVUFFUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

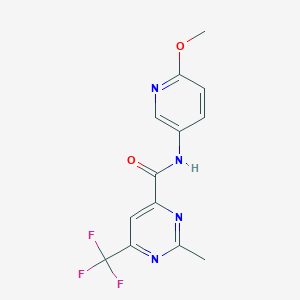

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2512819.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2512820.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2512830.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)

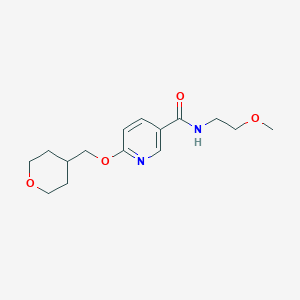

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)

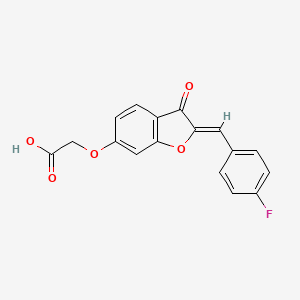

![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)